molecular formula C₈H₁₀Br₂O₂ B1141879 Deltamethrinic acid CAS No. 72691-18-0

Deltamethrinic acid

Cat. No. B1141879
CAS RN: 72691-18-0
M. Wt: 297.97
InChI Key:
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Description

Deltamethrinic acid is an organobromine compound consisting of cyclopropanecarboxylic acid having a 2,2-dibromovinyl group at the 3-position and two methyl groups at the 2-position . It is functionally related to a cyclopropanecarboxylic acid .


Synthesis Analysis

Deltamethrinic acid is a synthetic compound whose structure is inspired from those present in the flower head of the plant Chrysanthemum cinerariifolium . Its ester ‘deltamethrin’ exhibits an extremely high insecticidal activity .


Molecular Structure Analysis

The molecular formula of Deltamethrinic acid is C8H10Br2O2 . The IUPAC name is (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid .


Chemical Reactions Analysis

Deltamethrinic acid can undergo several degradation processes that can affect its insecticidal efficacy . Two novel by-products, having a diastereomeric relationship, were identified as a result of a nucleophilic addition involving deltamethrin and one of its major degradation products, 3-phenoxybenzaldehyde .


Physical And Chemical Properties Analysis

Deltamethrinic acid has a density of 2.0±0.1 g/cm3, a boiling point of 326.4±32.0 °C at 760 mmHg, and a flash point of 151.2±25.1 °C . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Pesticide Residue Detection

Deltamethrinic acid is used in the detection of pesticide residues in Chinese medicinal materials (CHMs). An optimized quick, easy, cheap, effective, rugged, and safe (QuEChERS) method with multi-walled carbon nanotubes as dispersive solid-phase extraction sorbents coupled with surface-enhanced Raman spectroscopy (SERS) was proposed for the detection of deltamethrin in complex matrix Corydalis yanhusuo .

Developmental Toxicity Studies

High-dose Deltamethrinic acid has been used in developmental toxicity studies. Using the Caenorhabditis elegans model, it was found that high-dose Deltamethrinic acid caused a delay in nematode development .

Endoplasmic Reticulum Unfolded Protein Response

Deltamethrinic acid has been used in studies related to the endoplasmic reticulum unfolded protein response (UPR ER). It was found that high-dose Deltamethrinic acid reduced the activation of the UPR ER .

Enantioselective Synthesis

Deltamethrinic acid is used in the enantioselective synthesis of (1R)-cis-chrysanthemic acid and the related deltamethrinic acid precursor of deltamethrin.

Degradation Path Studies

Deltamethrinic acid has been used in degradation path studies. A detailed NMR analysis of deltamethrin stability has been carried out under stress conditions, mimicking a water-based insecticidal paint environment .

Insecticide and Acaricide

Deltamethrinic acid is a Type II pyrethroid that is widely utilized as an insecticide and acaricide in various sectors, including agriculture, households, and medicine .

Future Directions

The future directions of Deltamethrinic acid research could involve further studies on its biodegradation mechanism and its potential for efficient bioremediation of environments contaminated by pyrethroid pesticides and their associated metabolites .

properties

IUPAC Name

(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIQXIJPQWLFSD-NJGYIYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873159
Record name (1R-cis)-Decamethrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deltamethrinic acid

CAS RN

53179-78-5, 63597-73-9
Record name Deltamethrinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R-cis)-Decamethrinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELTAMETHRINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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